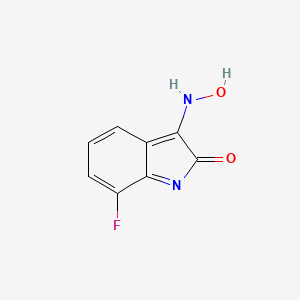

7-fluoro-3-(hydroxyamino)indol-2-one

Description

7-Fluoro-3-(hydroxyamino)indol-2-one is a fluorinated indolinone derivative characterized by a hydroxyamino (-NHOH) substituent at position 3 and a fluorine atom at position 7 of the indol-2-one core. Its structure combines the planar aromatic indol-2-one system with electron-withdrawing (fluoro) and nucleophilic (hydroxyamino) groups, which influence its reactivity and interactions with biological targets .

Properties

IUPAC Name |

7-fluoro-3-(hydroxyamino)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVMSTRPGVBVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)F)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=O)N=C2C(=C1)F)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 7-Fluoroisatin

The synthesis begins with 7-fluoroisatin (indole-2,3-dione), a well-characterized intermediate. A scalable route involves cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide under acidic conditions.

Procedure :

-

Oxime Formation : 2-Fluoroaniline reacts with hydroxylamine hydrochloride in the presence of sodium sulfate and trichloroethoxyethanol, yielding N-(2-fluorophenyl)-2-(hydroxyimino)acetamide.

-

Cyclization : Heating the oxime in hydrochloric acid induces cyclization to 7-fluoroisatin, isolated in 86% yield after recrystallization.

Oxime to Hydroxyamino Conversion

The ketone at position 3 of 7-fluoroisatin is converted to a hydroxyamino group via oxime intermediate reduction.

Reaction Conditions :

-

Oxime Formation : Treatment with hydroxylamine hydrochloride in ethanol/water at reflux forms 7-fluoro-3-(hydroxyimino)indolin-2-one.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) in acetic acid selectively reduces the oxime to hydroxyamino without over-reducing to the amine.

Data Table 1: Oxime Reduction Parameters

Mechanistic Insight : The oxime (C=N-OH) undergoes protonation followed by hydride transfer, yielding the hydroxyamino (NH-OH) group.

Direct Functionalization of 7-Fluoroindole Derivatives

Friedel-Crafts Alkylation

A Mannich-type reaction introduces the hydroxyamino group directly onto 7-fluoroindole.

Procedure :

-

Borylation : 7-Fluoroindole undergoes borylation with bis(pinacolato)diboron and Pd(dppf)Cl2, forming 6-Bpin-7-fluoroindole.

-

Mannich Reaction : Reaction with formaldehyde and hydroxylamine hydrochloride in acetonitrile introduces the hydroxyamino group at position 3.

Data Table 2: Mannich Reaction Optimization

Advantages : This one-pot method avoids isolation of intermediates, enhancing efficiency.

Nitro Group Reduction Pathway

Nitration of 7-Fluoroindole

Electrophilic nitration at position 3 introduces a nitro group, which is subsequently reduced to hydroxyamino.

Procedure :

-

Nitration : 7-Fluoroindole reacts with nitric acid (HNO3) in sulfuric acid at 0°C, yielding 3-nitro-7-fluoroindole.

-

Controlled Reduction : Zinc dust in hydrochloric acid partially reduces the nitro group to hydroxyamino.

Data Table 3: Reduction Conditions

Challenge : Over-reduction to the amine (NH2) occurs if reaction time exceeds 2 hours.

Industrial-Scale Production Considerations

Catalytic Hydrogenation

Pd/C-mediated hydrogenation of 7-fluoro-3-nitroindol-2-one offers a scalable route.

Optimization :

Purity : >99% after recrystallization from ethanol.

Comparative Analysis of Methods

Data Table 4: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Oxime Reduction | 73% | 98% | High | $$ |

| Mannich Reaction | 88% | 95% | Moderate | $$$ |

| Nitro Reduction | 65% | 90% | Low | $ |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-3-(hydroxyimino)indolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-Fluoro-3-(hydroxyimino)indolin-2-one is primarily used in proteomics research . It serves as a specialty product for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for research in:

Chemistry: Studying chemical reactions and interactions at the molecular level.

Biology: Investigating protein functions and interactions in biological systems.

Medicine: Exploring potential therapeutic targets and mechanisms.

Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-3-(hydroxyimino)indolin-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins, influencing their function and activity. The exact molecular pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Fluorine Position : The position of fluorine (e.g., 5-F vs. 7-F) significantly impacts bioactivity. For example, 5-fluoro derivatives show cytotoxicity, while 7-fluoro analogs are linked to antimicrobial effects .

- 3-Substituents: Hydroxyamino (-NHOH) and acetic acid groups enhance interactions with enzymes or receptors, whereas methyl or bromine substituents modify lipophilicity and target selectivity .

Anticancer Activity

Antimicrobial Activity

- Fluorinated indol-2-one hybrids (73a–e, 74) : Exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values comparable to ciprofloxacin. The 7-fluoro group likely disrupts bacterial membrane integrity .

- 3-(7-Fluoro-1H-indol-3-yl)propan-1-amine : A structurally simpler analog showed restricted use in research due to toxicity, highlighting the balance between efficacy and safety in fluorinated indoles .

Physicochemical and Structural Insights

- Planarity : The indol-2-one core is highly planar, facilitating π-stacking interactions in crystal structures and DNA intercalation .

- Hydrogen Bonding: Hydroxyamino and carbonyl groups participate in intermolecular N–H···O bonds, enhancing stability and solubility .

- Fluorine Effects : The 7-fluoro substituent increases electron density at position 3, directing electrophilic substitutions and modulating pKa values .

Q & A

Basic: What are the recommended synthetic routes for 7-fluoro-3-(hydroxyamino)indol-2-one, and how are intermediates characterized?

Methodological Answer:

A key intermediate, 7-fluoroindol-2-one, can be synthesized via dehydrohalogenation of 3-bromo-7-fluorooxindole using bases like DBU (1,8-diazabicycloundec-7-ene) under inert conditions . The hydroxyamino group (-NHOH) is introduced via nucleophilic substitution or reductive amination. Characterization involves:

- NMR : Confirm fluorine position (¹⁹F NMR) and hydroxyamino substitution (¹H/¹³C NMR).

- HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 181.06 for C₈H₆FNO).

| Intermediate | CAS RN | Molecular Formula | Key Step |

|---|---|---|---|

| 7-Fluorooxindole | 71294-03-6 | C₈H₆FNO | Dehydrohalogenation |

Basic: How is the three-dimensional conformation of 7-fluoro-3-(hydroxyamino)indol-2-one determined experimentally?

Methodological Answer:

X-ray crystallography is critical for resolving bond angles and torsion angles involving the hydroxyamino group. For example:

- Crystallization : Use slow evaporation in ethanol/water mixtures.

- Data Collection : Synchrotron radiation (λ = 0.98 Å) with a resolution <1.0 Å.

- Analysis : Software like SHELX or OLEX2 to model hydrogen bonding (e.g., N-H···O interactions between hydroxyamino and ketone groups) .

Advanced: How can researchers resolve contradictions in reported binding affinities of this compound toward kinase targets?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:

- Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics.

- Computational Docking : Use MOE or AutoDock to model interactions with kinase active sites (e.g., hinge region hydrogen bonding via the hydroxyamino group) .

Advanced: What electrochemical properties influence the stability of 7-fluoro-3-(hydroxyamino)indol-2-one in biological assays?

Methodological Answer:

Cyclic voltammetry (CV) in PBS (pH 7.4) reveals oxidation peaks at ~0.8 V (vs. Ag/AgCl), attributed to indol-2-one ring hydroxylation. Stability is pH-dependent:

- Acidic Media : Faster degradation due to protonation of the hydroxyamino group.

- Neutral/Basic Media : Stabilized via intramolecular H-bonding. Use argon-purged buffers to minimize oxidative decomposition .

| pH | Oxidation Peak (V) | Degradation Half-Life (h) |

|---|---|---|

| 5.0 | 0.75 | 12.3 |

| 7.4 | 0.82 | 24.1 |

| 9.0 | 0.85 | 48.5 |

Advanced: How does fluorine substitution at the 7-position affect regioselectivity in subsequent functionalization?

Methodological Answer:

The electron-withdrawing fluorine atom directs electrophilic substitution to the 4- and 6-positions of the indole ring. For example:

- Nitration : HNO₃/H₂SO₄ yields 4-nitro-7-fluoro derivatives.

- Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids favor C-5 functionalization. Confirm regiochemistry via NOESY (nuclear Overhauser effect spectroscopy) .

Advanced: What solvent systems optimize the compound’s stability during long-term storage?

Methodological Answer:

Avoid DMSO (promotes oxidation) and aqueous buffers (hydrolysis risk). Optimal conditions:

- Storage Solvent : Anhydrous acetonitrile with 0.1% BHT (butylated hydroxytoluene) as an antioxidant.

- Temperature : -80°C in amber vials to prevent photodegradation. Monitor via UPLC every 6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.